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Abstract: Receptor tyrosine kinase fusions involving ROS1 are established oncogenic drivers in

a subset of non-small cell lung cancer (NSCLC) and a variety of other solid tumors. While first

and second-generation ROS1 tyrosine kinase inhibitors (TKIs) have shown clinical benefit, their

efficacy is often limited by the emergence of on-target resistance mutations and inadequate

central nervous system (CNS) penetration. Zidesamtinib (NVL-520) is a novel, brain-

penetrant, and highly selective ROS1 inhibitor designed to overcome these limitations.

Preclinical data demonstrate its potent activity against wild-type ROS1 and a wide range of

resistance mutations, including the common G2032R solvent front mutation, while sparing the

structurally related TRK kinases. The ongoing ARROS-1 Phase 1/2 clinical trial is evaluating

zidesamtinib in patients with advanced ROS1-positive NSCLC and other solid tumors.[1][2]

While pivotal data have primarily focused on the NSCLC cohorts, the trial's inclusion of various

solid tumor types underscores the potential for a histology-agnostic application of

zidesamtinib. This document provides a comprehensive overview of the preclinical and clinical

data supporting Zidesamtinib's potential, details key experimental protocols for its evaluation,

and visualizes the underlying molecular pathways and experimental workflows.

The Landscape of ROS1-Positive Solid Tumors
ROS1 fusions, resulting from chromosomal rearrangements, lead to the constitutive activation

of the ROS1 kinase, which drives oncogenesis through downstream signaling pathways.[3]

While most prevalent in NSCLC (1-3% of cases), these fusions are also found across a diverse
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range of other malignancies, making ROS1 an attractive target for histology-agnostic drug

development.[4][5]

The incidence of ROS1 fusions is often low in more common cancers but can be significantly

enriched in rarer tumor types. Key examples of non-NSCLC solid tumors harboring ROS1

fusions include:

Glioblastoma: ROS1 fusions, most commonly involving GOPC as the fusion partner, are

found in a small subset of gliomas, particularly in infant-type hemispheric gliomas.[4][6]

Cholangiocarcinoma: The reported incidence of ROS1 rearrangements in

cholangiocarcinoma is low, around 1-9%.[7]

Spitzoid Neoplasms: These rare melanocytic tumors have a high prevalence of kinase

fusions, with ROS1 rearrangements found in approximately 17% of cases.[8]

Inflammatory Myofibroblastic Tumors (IMT): ROS1 fusions are reported in about 10% of IMT

cases.[4]

Angiosarcoma and Ovarian Cancer: ROS1 fusions have also been identified as rare but

recurrent events in these cancers.[4]

The ARROS-1 clinical trial for zidesamtinib is actively enrolling patients with ROS1-positive

solid tumors beyond NSCLC, although specific efficacy data for these cohorts have not yet

been detailed in major presentations.[1][2][9] As of March 2025, 514 patients with various

ROS1-positive solid tumors had been treated with zidesamtinib in the study, signaling a broad

investigation into its pan-tumor potential.[2]

Preclinical Profile of Zidesamtinib
Zidesamtinib was rationally designed to address the key challenges of existing ROS1

inhibitors: acquired resistance, brain metastases, and off-target toxicities.[1][5] Its macrocyclic

structure allows it to uniquely accommodate resistance mutations like G2032R while potentially

clashing with TRK kinases, providing its ROS1-selective profile.[5]

Mechanism of Action and Downstream Signaling
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ROS1 fusion proteins dimerize, leading to constitutive autophosphorylation of the kinase

domain. This activates multiple downstream oncogenic signaling cascades, primarily the RAS-

MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation,

survival, and growth.[3][10][11][12] Zidesamtinib acts as an ATP-competitive inhibitor, binding

to the ROS1 kinase domain and blocking its autophosphorylation, thereby shutting down these

downstream signals.
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Figure 1: Simplified ROS1 Signaling Pathway and Zidesamtinib's Mechanism of Action.
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Preclinical Efficacy
Preclinical studies have highlighted Zidesamtinib's potential as a best-in-class ROS1 inhibitor.

[5] In accelerated mutagenesis screens designed to simulate clinical resistance, zidesamtinib
robustly inhibited over 1,500 pooled ROS1 mutants at clinically relevant concentrations, with

virtually no resistance emerging (≤1%).[5] This performance significantly outperformed

comparator TKIs.[5]

Furthermore, in an aggressive intracranial xenograft model using cells with the ROS1 G2032R

mutation, zidesamtinib induced more durable tumor responses compared to other next-

generation ROS1 inhibitors, demonstrating its potent activity and brain penetrance.[5]

Table 1: Summary of Zidesamtinib Preclinical Activity

Feature Description Reference

Target Selectivity

Potent ROS1 inhibitor;
designed to spare TRK
family kinases to avoid
related CNS adverse
events.

[1][5][13]

Resistance Profile

Demonstrates potent activity

against a wide spectrum of

ROS1 resistance mutations,

including the solvent front

G2032R mutation.

[5][13]

CNS Activity

Designed for CNS penetrance;

induced durable responses in

an intracranial tumor model.

[1][5]

| Mutagenesis Screen | Robustly inhibited >1,500 pooled ROS1 mutants with ≤1% resistance

emerging at clinically relevant concentrations. |[5] |

Clinical Efficacy of Zidesamtinib (ARROS-1 Trial)
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The Phase 1/2 ARROS-1 trial (NCT05118789) is a global study evaluating zidesamtinib in

patients with advanced ROS1-positive solid tumors.[1][9] The pivotal data presented to date

focuses on the significant NSCLC patient population, demonstrating impressive activity in both

TKI-naïve and heavily pretreated settings.

Table 2: Clinical Efficacy of Zidesamtinib in ROS1-Positive NSCLC (ARROS-1 Trial)

Patient
Cohort
(NSCLC)

N
Objective
Response
Rate (ORR)

Intracranial
ORR (IC-

ORR)

Duration of
Response
(DOR)

Reference

TKI-

Pretreated

(1-4 prior

TKIs)

117 44% 38%
Median: 22
months

[9][14]

1 Prior TKI

(Crizotinib/En

trectinib)

55 51% N/A

93% rate at

12 & 18

months

[2][9]

≥2 Prior TKIs - 38% N/A N/A [9]

Prior

Repotrectinib

Exposure

- 47% N/A
3.5 to 17.2

months
[9]

ROS1

G2032R

Mutation

- 54% N/A N/A [9]

TKI-Naïve 35 89% 83%
96% rate at

12 months
[2][9][15]

Data as of various 2024-2025 data cut-off dates presented at major oncology conferences.

N/A: Not specifically reported for this subgroup in the available sources.

These results, particularly the high response rates in patients with the G2032R mutation and

those with brain metastases, underscore Zidesamtinib's potential to address the major
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limitations of current therapies.[9] The robust activity in the TKI-naïve cohort suggests its

potential as a first-line treatment option.[14][15]

Experimental Protocols for Evaluation of ROS1
Inhibitors
The evaluation of a novel ROS1 inhibitor like zidesamtinib involves a series of standardized

preclinical assays to determine its potency, selectivity, and in vivo efficacy.
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Figure 2: General Preclinical Workflow for a Novel ROS1 Inhibitor.

In Vitro ROS1 Kinase Inhibition Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic

activity of the ROS1 kinase domain.

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant

(Ki) of Zidesamtinib against recombinant ROS1 protein.

Materials:

Recombinant human ROS1 kinase domain[16][17]

Kinase Substrate (e.g., IGF-1Rtide or a generic tyrosine kinase substrate)[16][17]
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ATP (Adenosine triphosphate)[16][17]

Kinase Assay Buffer (e.g., containing MOPS, EDTA, MgCl2)[16]

Zidesamtinib (serial dilutions in DMSO)

Detection Reagent (e.g., ADP-Glo™, Kinase-Glo™ MAX)[16][17]

White 96-well or 384-well plates

Protocol:

Preparation: Prepare serial dilutions of Zidesamtinib in DMSO, then dilute further in kinase

assay buffer. The final DMSO concentration should not exceed 1%.[16]

Reaction Setup: In a 96-well plate, add the ROS1 enzyme, the kinase substrate, and the

diluted Zidesamtinib or DMSO vehicle control.

Initiation: Start the kinase reaction by adding a solution of ATP and MgCl2. Incubate the plate

at 30°C for a specified time (e.g., 40-60 minutes).[16]

Detection: Stop the reaction and measure the amount of ATP consumed (which is inversely

proportional to kinase inhibition). Add a luminescence-based detection reagent (e.g., ADP-

Glo™) according to the manufacturer's instructions. This reagent quantifies the amount of

ADP produced.

Measurement: Read the luminescence signal on a microplate reader.

Analysis: Plot the luminescence signal against the logarithm of Zidesamtinib concentration.

Fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay for IC50 Determination
This cell-based assay measures the effect of the inhibitor on the proliferation and viability of

cancer cells that are dependent on ROS1 signaling.

Objective: To determine the IC50 of Zidesamtinib in a ROS1-fusion-positive cancer cell line.
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Materials:

ROS1-fusion-positive cell line (e.g., NIH-3T3 cells engineered to express a ROS1 fusion, or

patient-derived cell lines)[18]

Complete cell culture medium

Zidesamtinib (serial dilutions)

96-well clear-bottom cell culture plates

Cell viability reagent (e.g., MTT, resazurin, or ATP-based reagents like CellTiter-Glo®)

Plate reader (spectrophotometer or luminometer)
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Figure 3: Workflow for a Cell-Based IC50 Determination Assay.

Protocol:

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a

predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate overnight to allow

for attachment.[19]
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Compound Preparation: Perform a serial dilution of Zidesamtinib in culture medium to

create a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only (DMSO)

control.

Treatment: Remove the medium from the cells and add the medium containing the different

concentrations of Zidesamtinib.

Incubation: Incubate the plates for approximately 72 hours at 37°C with 5% CO2.[19]

Viability Measurement: Add the chosen cell viability reagent to each well according to the

manufacturer's protocol. For an MTT assay, this is followed by a solubilization step. For ATP-

based assays, the luminescent signal is read directly.

Data Analysis: Normalize the data to the vehicle control wells (100% viability) and blank

wells (0% viability). Plot the normalized percent viability against the log-transformed drug

concentration and use non-linear regression to determine the IC50 value.

In Vivo Intracranial Xenograft Model
This protocol is essential for evaluating the efficacy of a brain-penetrant inhibitor against CNS

tumors.

Objective: To assess the in vivo efficacy of Zidesamtinib against intracranial ROS1-positive

tumors.

Materials:

Immunocompromised mice (e.g., NSG or nude mice)[20]

ROS1-positive tumor cells, potentially engineered to express luciferase for bioluminescence

imaging (e.g., H1975-Luc cells)[5][19]

Stereotactic injection apparatus

Bioluminescence imaging system (e.g., IVIS)

Zidesamtinib formulated for oral gavage
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Calipers for subcutaneous tumor measurement (if a comparative model is used)

Protocol:

Cell Implantation: Anesthetize the mice and secure them in a stereotactic frame. A

suspension of ROS1-positive tumor cells is injected directly into the brain (e.g., the striatum).

[20]

Tumor Growth Monitoring: Monitor tumor establishment and growth using bioluminescence

imaging. Once tumors reach a specified signal intensity, randomize the mice into treatment

and vehicle control groups.

Treatment Administration: Administer Zidesamtinib (e.g., daily oral gavage) or the vehicle

control to the respective groups.[19] Monitor the health and body weight of the mice

throughout the study.

Efficacy Assessment: Periodically (e.g., weekly), perform bioluminescence imaging to

quantify the intracranial tumor burden in each group. The primary endpoint is often survival,

defined as the time to reach a predetermined neurological endpoint or a specific tumor signal

intensity.[19]

Analysis: Compare tumor growth curves and survival curves (using Kaplan-Meier analysis)

between the Zidesamtinib-treated group and the control group to determine efficacy.

Conclusion and Future Directions
Zidesamtinib has demonstrated a compelling preclinical profile as a potent, selective, and

brain-penetrant ROS1 inhibitor capable of overcoming a wide range of resistance mutations.[5]

Pivotal clinical data from the ARROS-1 trial have confirmed its significant activity and durability

in patients with ROS1-positive NSCLC, including heavily pretreated populations and those with

CNS metastases.[2][9][14]

The key future direction is to elucidate the clinical activity of Zidesamtinib in non-NSCLC solid

tumors. The ARROS-1 trial's inclusion of a pan-tumor cohort is the critical first step.[1] As data

from patients with ROS1-positive glioblastoma, cholangiocarcinoma, spitzoid neoplasms, and

other cancers mature and are reported, the potential for Zidesamtinib to become the first truly

histology-agnostic, best-in-class ROS1 inhibitor will become clearer. This will be crucial for
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providing a much-needed targeted therapy option for patients with these rare but molecularly

defined malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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